molecular formula C26H24FNO6S B2988796 (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-06-3

(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2988796
CAS No.: 1114853-06-3
M. Wt: 497.54
InChI Key: NIUPLRSWSMHMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C26H24FNO6S and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114853-05-2) is a member of the benzothiazine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FNO4SC_{24}H_{20}FNO_4S with a molecular weight of 437.5 g/mol. Its structure includes a benzothiazine core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular Formula C₃₄H₃₄FNO₄S
Molecular Weight 437.5 g/mol
CAS Number 1114853-05-2

Biological Activity Overview

Research indicates that benzothiazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties.
  • Antitumor Activity : Many derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA and inhibit replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.
  • Modulation of Signaling Pathways : It could affect pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antitumor Studies :
    • A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of specific substituents was correlated with increased potency against tumor cells .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives with similar structures showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell walls was noted as a potential mechanism.
  • Inflammation Models :
    • In vivo studies using animal models demonstrated that the compound could significantly reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO6S/c1-15-6-8-19(16(2)10-15)25(29)24-14-28(20-11-17(27)7-9-23(20)35(24,30)31)18-12-21(32-3)26(34-5)22(13-18)33-4/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUPLRSWSMHMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.